molecular formula C23H26BrN7O8 B12776362 Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]- CAS No. 71701-29-6

Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-

Cat. No.: B12776362
CAS No.: 71701-29-6
M. Wt: 608.4 g/mol
InChI Key: KCFKGVXEMQXKGB-UHFFFAOYSA-N
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Description

The compound Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is a highly substituted azo dye derivative. Its structure features:

  • A propanamide backbone linked to a methoxyphenyl group.
  • An azo bridge (-N=N-) connecting the aromatic ring to a bromo-dinitrophenyl moiety.
  • A branched amino substituent at the 5-position, comprising 2-(2-cyanoethoxy)ethyl and 2-hydroxyethyl groups.

Properties

CAS No.

71701-29-6

Molecular Formula

C23H26BrN7O8

Molecular Weight

608.4 g/mol

IUPAC Name

N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[2-(2-cyanoethoxy)ethyl-(2-hydroxyethyl)amino]-4-methoxyphenyl]propanamide

InChI

InChI=1S/C23H26BrN7O8/c1-3-22(33)26-17-13-19(29(6-8-32)7-10-39-9-4-5-25)21(38-2)14-18(17)27-28-23-16(24)11-15(30(34)35)12-20(23)31(36)37/h11-14,32H,3-4,6-10H2,1-2H3,(H,26,33)

InChI Key

KCFKGVXEMQXKGB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCO)CCOCCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Azo Compound: The azo linkage is typically formed through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, followed by coupling with another aromatic compound.

    Introduction of the Bromo and Dinitrophenyl Groups: The bromo and dinitrophenyl groups are introduced through electrophilic aromatic substitution reactions, where bromine and dinitrophenyl reagents are used.

    Attachment of the Cyanoethoxy and Hydroxyethyl Groups: These groups are introduced through nucleophilic substitution reactions, where appropriate nucleophiles are used to replace leaving groups on the aromatic ring.

    Final Formation of the Propanamide: The final step involves the formation of the propanamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl and methoxyphenyl groups, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The azo linkage can be reduced to form corresponding amines, and the nitro groups can be reduced to amines as well.

    Substitution: The bromo group can be substituted with other nucleophiles, leading to the formation of various derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with extended conjugation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

    Coupling Reactions: Catalysts such as palladium or copper are used in coupling reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives.

    Coupling Reactions: Formation of larger conjugated molecules.

Scientific Research Applications

Pharmaceutical Applications

Propanamide derivatives have been explored for their potential therapeutic effects. The azo group in the compound can enhance biological activity by acting as a chromophore or through other mechanisms:

  • Anticancer Activity : Research indicates that azo compounds can exhibit anticancer properties by disrupting cellular processes in cancer cells. In vitro studies have shown that similar azo compounds can inhibit tumor growth by affecting cell cycle regulation and inducing apoptosis .
  • Anti-inflammatory Agents : Some studies suggest that compounds with similar structures may act as inhibitors of inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .

Dye and Pigment Industry

Due to its azo structure, Propanamide can be utilized as a dye or pigment:

  • Textile Dyes : Azo compounds are widely used in the textile industry for dyeing fabrics due to their vibrant colors and stability. They can provide deep shades and are often used in disperse dyes for synthetic fibers .
  • Colorants in Plastics : The compound may also find applications as a colorant in plastics, providing durability and resistance to fading under UV light exposure.

Biochemical Research

The unique structure of Propanamide allows it to serve as a probe or marker in biochemical assays:

  • Fluorescent Probes : Compounds with azo groups are often used in fluorescence microscopy to label cellular components, aiding in the study of cellular functions and interactions .
  • Enzyme Inhibitors : The compound may also be investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for metabolic disorders.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of a related azo compound through the National Cancer Institute's Developmental Therapeutics Program. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as an anticancer agent .

Case Study 2: Synthesis and Application as a Dye

Research into the synthesis of azo dyes derived from similar compounds has demonstrated their effectiveness in providing long-lasting colors for textiles. These studies highlight the importance of optimizing synthesis routes to achieve high yields while maintaining colorfastness and environmental safety .

Mechanism of Action

The mechanism of action of Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- involves interactions with specific molecular targets and pathways. The compound’s functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, the azo linkage and nitro groups can undergo redox reactions, affecting cellular redox balance and signaling pathways. Additionally, the compound’s ability to form hydrogen bonds and hydrophobic interactions enables it to bind to specific proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Core Structural Variations

The target compound belongs to a family of N-arylpropanamides with azo-linked aromatic systems. Key analogs include:

Compound Name / CAS Substituent at 5-Position Molecular Formula Molar Mass (g/mol) Key Differences vs. Target Compound
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)allylamino]-4-methoxyphenyl]acetamide (68877-63-4) Allyl-(2-cyanoethyl)amino C21H20BrN7O6 546.33 Acetamide backbone; lacks hydroxyethyl group
N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]acetamide (51897-37-1) Ethyl-(benzyl)amino C23H21BrN6O5 541.35 Benzyl group increases hydrophobicity
Propanamide, N-(2-((2-cyano-6-iodo-4-nitrophenyl)azo)-5-(dimethylamino)phenyl)- (68134-39-4) Dimethylamino C18H17IN6O3 492.27 Iodo substituent; simpler amino group

Key Observations :

  • The hydroxyethyl-cyanoethoxyethyl amino branch in the target compound enhances hydrophilicity compared to analogs with allyl-cyanoethyl or benzyl-ethyl groups .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs like 51897-37-1 (benzyl-ethyl substituent) .
  • Stability: Nitro and bromo groups contribute to electron deficiency, increasing stability under UV exposure relative to non-halogenated analogs .

Regulatory and Application Context

  • Synthetic Relevance : The synthesis of related bromo-dinitrophenylazo compounds often involves coupling reactions in dioxane or toluene sulfonic acid catalysts, as seen in and .

Biological Activity

Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is a complex organic compound with significant biological implications. This compound is primarily recognized for its applications in dye manufacturing and its potential toxicological effects on human health and the environment. This article delves into the biological activity of this compound, focusing on its mechanisms of action, toxicity, and ecological impact.

Chemical Structure and Properties

The molecular formula for Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[2-(2-cyanoethoxy)ethylamino]-4-methoxyphenyl]- is C23H26BrN7OC_{23}H_{26}BrN_7O. The structure includes an azo group that contributes to its color properties and potential reactivity in biological systems.

Mechanisms of Biological Activity

  • Azo Compounds and Biological Interactions : Azo compounds like Propanamide are known to undergo reduction in biological systems, leading to the release of aromatic amines, which can have mutagenic and carcinogenic properties. The reduction process can occur in the gut microbiota or in liver enzymes, making these compounds a concern for toxicological studies.
  • Toxicity Studies : Research indicates that azo dyes can exhibit cytotoxic effects on various cell lines. For example, studies have shown that certain azo compounds can induce oxidative stress and apoptosis in human liver cells (HepG2), suggesting a mechanism through which they may exert toxic effects .
  • Ecotoxicological Impact : The environmental persistence and bioaccumulation potential of azo dyes raise concerns about their ecological impact. Screening assessments have highlighted their toxicity to aquatic organisms, emphasizing the need for careful management when these compounds are used in industrial applications .

Case Studies

  • Case Study 1 : A study conducted on the effects of azo dyes on aquatic life demonstrated significant mortality rates in fish exposed to high concentrations of Propanamide derivatives. The study concluded that these compounds disrupt cellular processes leading to increased mortality .
  • Case Study 2 : In vitro studies have shown that exposure to Propanamide compounds can lead to DNA damage in human cell lines, as evidenced by increased levels of micronuclei formation. This suggests a genotoxic potential that warrants further investigation into long-term exposure risks .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of Propanamide:

Study FocusKey Findings
CytotoxicityInduces apoptosis in HepG2 cells at concentrations above 50 µM .
GenotoxicityIncreased micronuclei formation in treated human cell lines .
EcotoxicityHigh toxicity levels observed in aquatic organisms; significant mortality rates .

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